molecular formula C8H8ClFO2 B1436001 Ethanol, 2-(4-chloro-2-fluorophenoxy)- CAS No. 6161-88-2

Ethanol, 2-(4-chloro-2-fluorophenoxy)-

Cat. No. B1436001
CAS RN: 6161-88-2
M. Wt: 190.6 g/mol
InChI Key: YSNPRGPUXJVECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-(4-chloro-2-fluorophenoxy)- is a chemical compound with the molecular formula C8H8ClFO2 and a molecular weight of 190.6 g/mol . It is also known by the synonym 2-(4-Chloro-2-fluorophenoxy)ethanol .


Molecular Structure Analysis

The molecular structure of Ethanol, 2-(4-chloro-2-fluorophenoxy)- consists of an ethanol molecule where one of the hydrogen atoms is replaced by a 4-chloro-2-fluorophenoxy group .

Scientific Research Applications

Application in Pharmaceuticals

  • Field : Pharmaceuticals
  • Application Summary : Hot stage microscopy (HSM) is a thermal analysis technique that combines the best properties of thermal analysis and microscopy. HSM is rapidly gaining interest in pharmaceuticals as well as in other fields as a regular characterization technique .
  • Methods of Application : In pharmaceuticals, HSM is used to support differential scanning calorimetry (DSC) and thermo-gravimetric analysis (TGA) observations and to detect small changes in the sample that may be missed by DSC and TGA during a thermal experiment .
  • Results or Outcomes : Study of various physical and chemical properties such sample morphology, crystalline nature, polymorphism, desolvation, miscibility, melting, solid state transitions and incompatibility between various pharmaceutical compounds can be carried out using HSM .

Application in Synthesis of m-Aryloxy Phenols

  • Field : Chemistry
  • Application Summary : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application : In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
  • Results or Outcomes : This innovative synthetic method has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in Neuropharmacology

  • Field : Neuropharmacology
  • Application Summary : 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide is a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Application in Pain Management

  • Field : Pharmacology
  • Application Summary : 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide is a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Application in Chemical Synthesis

  • Field : Chemistry
  • Application Summary : 2-(4-Chloro-2-fluorophenoxy)acetic acid is used in chemical synthesis .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Application in Pain Management

  • Field : Pharmacology
  • Application Summary : 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide is a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

properties

IUPAC Name

2-(4-chloro-2-fluorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNPRGPUXJVECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-(4-chloro-2-fluorophenoxy)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanol, 2-(4-chloro-2-fluorophenoxy)-
Reactant of Route 2
Reactant of Route 2
Ethanol, 2-(4-chloro-2-fluorophenoxy)-
Reactant of Route 3
Reactant of Route 3
Ethanol, 2-(4-chloro-2-fluorophenoxy)-
Reactant of Route 4
Reactant of Route 4
Ethanol, 2-(4-chloro-2-fluorophenoxy)-
Reactant of Route 5
Reactant of Route 5
Ethanol, 2-(4-chloro-2-fluorophenoxy)-
Reactant of Route 6
Reactant of Route 6
Ethanol, 2-(4-chloro-2-fluorophenoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.